molecular formula C13H22N4O B2563832 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide CAS No. 1448132-71-5

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide

Cat. No.: B2563832
CAS No.: 1448132-71-5
M. Wt: 250.346
InChI Key: OMCFGWMZXHWXBJ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a dimethylamino group and a pentanamide moiety attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions. This step forms the core pyrimidine structure.

    Introduction of Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine as the nucleophile. This reaction is usually carried out in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Attachment of Pentanamide Moiety: The final step involves the acylation of the pyrimidine ring with pentanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the amide group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like alkyl halides, amines, and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced pyrimidine derivatives, and substituted pyrimidine compounds with various functional groups.

Scientific Research Applications

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyrimidine derivatives.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in plants and pests.

    Material Science:

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The dimethylamino group enhances the compound’s ability to form hydrogen bonds and electrostatic interactions with its targets, leading to modulation of their activity. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound-target complex. These interactions can result in the inhibition or activation of specific biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-1,8-naphthalimide: Known for its use as a photoinitiator in polymer chemistry.

    4-Dimethylaminopyridine (DMAP): Widely used as a nucleophilic catalyst in organic synthesis.

    N,N-Dimethylglycine: Studied for its potential health benefits and use as a dietary supplement.

Uniqueness

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pentanamide is unique due to its specific combination of a dimethylamino group and a pentanamide moiety attached to a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-6-7-8-11(18)16-12-9(2)14-13(17(4)5)15-10(12)3/h6-8H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCFGWMZXHWXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(N=C(N=C1C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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